
1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene is an organophosphorus compound that features a phenyl group substituted with a dicyclohexylphosphoryl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene typically involves the reaction of dicyclohexylphosphine with a suitable phenyl halide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
作用機序
The mechanism of action of 1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene involves its interaction with molecular targets through its phosphoryl group. The compound can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo subsequent reactions to yield the desired products.
類似化合物との比較
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Comparison: 1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene is unique due to its specific substitution pattern and the presence of both phenyl and dicyclohexylphosphoryl groups. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in catalysis and material science.
特性
分子式 |
C30H35OP |
|---|---|
分子量 |
442.6 g/mol |
IUPAC名 |
1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene |
InChI |
InChI=1S/C30H35OP/c31-32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-12-22-29(30)28-21-11-10-20-27(28)24-14-4-1-5-15-24/h1,4-5,10-15,20-23,25-26H,2-3,6-9,16-19H2 |
InChIキー |
YJYTXGZIPQMUQK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



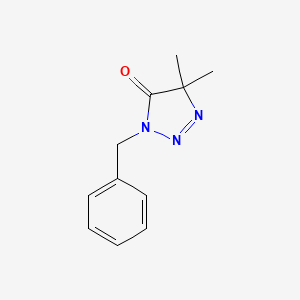
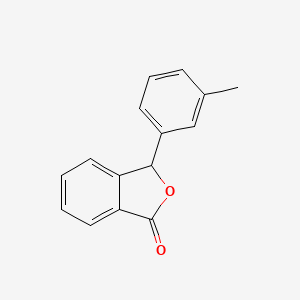

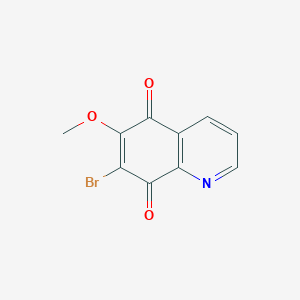
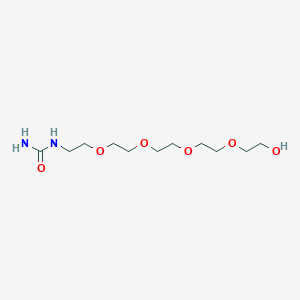
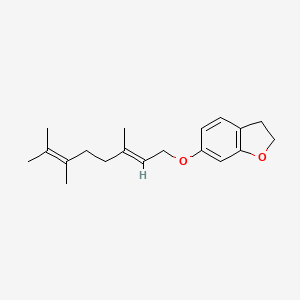
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)
![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
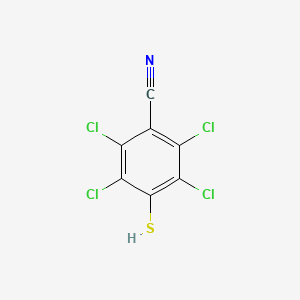
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)

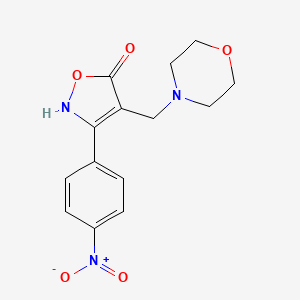
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
